

Lsd1-IN-19 chemical structure and properties

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Compound of Interest

Compound Name: Lsd1-IN-19

Cat. No.: B12409195

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Lsd1-IN-19: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lsd1-IN-19 is a potent, non-covalent, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This document provides a detailed overview of the chemical structure, properties, and biological activity of **Lsd1-IN-19**, intended to serve as a technical resource for researchers in oncology and drug development. The information compiled herein includes its chemical identifiers, quantitative biological data, detailed experimental methodologies for its synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows.

Chemical Structure and Properties

Lsd1-IN-19, also referred to as compound 29 in foundational literature, is a pyridine-based small molecule. Its discovery has provided a valuable tool for probing the biological functions of LSD1 and for the development of novel anticancer therapeutics.[1]

Chemical Identifiers



Identifier	Value
IUPAC Name	4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile
CAS Number	2983011-81-8
Molecular Formula	C26H27N3O
SMILES	Cc1ccc(cc1)c1nc(cc(c1OCCN1CCC(CC1)C)c1c cc(cc1)C#N)C

Physicochemical Properties

Property	Value
Molecular Weight	413.52 g/mol
Melting Point	Not reported
Solubility	Not reported
рКа	Not reported

Biological Activity

Lsd1-IN-19 is a highly potent inhibitor of the LSD1 enzyme and demonstrates significant antiproliferative effects in various cancer cell lines.

Enzymatic Activity

Parameter	Value (µM)	Cell Line/System	
Ki	0.108	Recombinant Human LSD1	
KD	0.068	Recombinant Human LSD1	

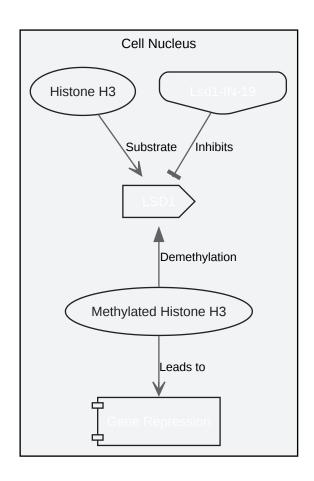
Cellular Activity



Parameter	Value (µM)	Cell Line	Incubation Time
IC50	0.17	THP-1 (Acute Myeloid Leukemia)	72 hours
IC50	0.40	MDA-MB-231 (Breast Cancer)	72 hours

Mechanism of Action

Lsd1-IN-19 functions as a non-covalent inhibitor of LSD1. LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, removes methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9), as well as non-histone substrates. By inhibiting LSD1, **Lsd1-IN-19** leads to an increase in histone methylation, thereby altering gene expression and inducing anti-proliferative effects in cancer cells.



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Figure 1: Signaling pathway of **Lsd1-IN-19** inhibiting LSD1-mediated histone demethylation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **Lsd1-IN-19** and the key biological assays used for its characterization.

Synthesis of 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile

The synthesis of **Lsd1-IN-19** involves a multi-step process. The following is a representative synthetic route based on the synthesis of structurally similar compounds.[2][3]

Materials:

- Starting materials for the pyridine core synthesis
- 4-Tolylboronic acid
- 4-Cyanophenylboronic acid
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- · Trifluoromethanesulfonic anhydride
- Palladium catalyst (e.g., Pd(PPh3)4)
- Bases (e.g., K2CO3, NaH)
- Solvents (e.g., Dioxane, DMF, DCM)
- Trifluoroacetic acid (TFA)

Procedure:

 Pyridine Core Formation: Synthesize a di-substituted pyridine core with appropriate functional groups for subsequent cross-coupling reactions.



- Suzuki Cross-Coupling (Step 1): Couple the pyridine core with 4-tolylboronic acid in the presence of a palladium catalyst and a base to introduce the p-tolyl group.
- Suzuki Cross-Coupling (Step 2): Couple the product from the previous step with 4cyanophenylboronic acid under similar conditions to introduce the 4-cyanophenyl group.
- Etherification: React the resulting intermediate with a protected piperidine derivative. For example, treat tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with a base like NaH, followed by reaction with the pyridine intermediate which has a suitable leaving group (e.g., a triflate).
- Deprotection: Remove the Boc protecting group from the piperidine nitrogen using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
- Purification: Purify the final product using column chromatography on silica gel.



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Figure 2: General synthetic workflow for Lsd1-IN-19.

In Vitro LSD1 Enzyme Inhibition Assay (Amplex Red Method)

This assay is a fluorescence-based method to determine the inhibitory activity of compounds against LSD1.[4][5][6][7][8]

Materials:

- Recombinant human LSD1 enzyme
- LSD1 peptide substrate (e.g., H3 (1-21) K4me2)
- Amplex® Red reagent
- Horseradish peroxidase (HRP)

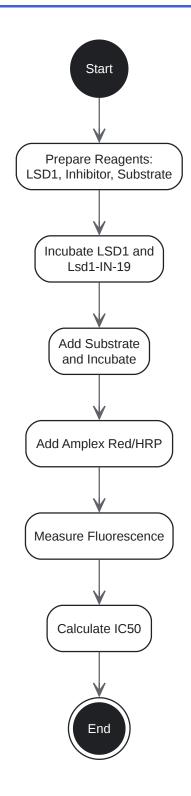


- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Lsd1-IN-19 (dissolved in DMSO)
- 96-well black microplates

Procedure:

- Compound Preparation: Prepare serial dilutions of Lsd1-IN-19 in assay buffer.
- Enzyme and Inhibitor Incubation: In a 96-well plate, add the LSD1 enzyme to each well, followed by the addition of the diluted **Lsd1-IN-19** or DMSO (vehicle control). Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
- Reaction Initiation: Initiate the demethylation reaction by adding the LSD1 peptide substrate to each well. Incubate for a specific time (e.g., 60 minutes) at 37°C.
- Detection: Add a detection mixture containing Amplex® Red reagent and HRP to each well.
 Incubate for a short period (e.g., 5-15 minutes) at room temperature, protected from light.
 The H2O2 produced during the demethylation reaction reacts with Amplex® Red in the presence of HRP to produce the fluorescent product, resorufin.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Excitation: ~540 nm, Emission: ~590 nm).
- Data Analysis: Calculate the percent inhibition for each concentration of Lsd1-IN-19 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.





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Figure 3: Experimental workflow for the in vitro LSD1 enzyme inhibition assay.

Cell Proliferation Assay (MTS/AlamarBlue)



This assay is used to determine the effect of **Lsd1-IN-19** on the viability and proliferation of cancer cells.[9][10][11][12]

Materials:

- MDA-MB-231 and THP-1 cells
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- Lsd1-IN-19 (dissolved in DMSO)
- MTS or AlamarBlue® reagent
- 96-well clear microplates

Procedure:

- Cell Seeding: Seed MDA-MB-231 or THP-1 cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells like MDA-MB-231).
- Compound Treatment: Treat the cells with serial dilutions of Lsd1-IN-19. Include a vehicle control (DMSO) and a no-treatment control.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Viability Measurement: Add MTS or AlamarBlue® reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Absorbance/Fluorescence Measurement: Measure the absorbance (for MTS) at ~490 nm or fluorescence (for AlamarBlue®) at Ex/Em ~560/590 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion



Lsd1-IN-19 is a potent and selective non-covalent inhibitor of LSD1 with demonstrated anti-proliferative activity in cancer cell lines. The data and protocols presented in this guide provide a valuable resource for the scientific community to further investigate the therapeutic potential of **Lsd1-IN-19** and to guide the development of next-generation LSD1 inhibitors. Further studies are warranted to elucidate its in vivo efficacy, pharmacokinetic properties, and safety profile.

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